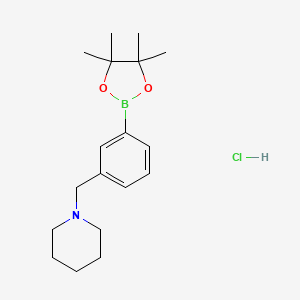
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine hydrochloride
Vue d'ensemble
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C18H29BClNO2 and its molecular weight is 337.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with biological targets, particularly in cancer therapy and enzymatic inhibition.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group that is further substituted by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃BNO₂ |
| Molecular Weight | 305.19 g/mol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have investigated the anticancer properties of similar boron-containing compounds. For instance, compounds with dioxaborolane structures have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can inhibit growth in various cancer cell lines:
- IC₅₀ Values : The half-maximal inhibitory concentration (IC₅₀) values for related compounds range from 10 µM to 30 µM against different cancer cell lines such as MCF7 (breast cancer), A375 (melanoma), and HT-29 (colon cancer) .
The proposed mechanism for the anticancer activity includes:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics leading to cell cycle arrest at the G2/M phase. This is critical as it prevents cancer cells from successfully dividing .
- Apoptosis Induction : Compounds with similar structures have been reported to increase apoptotic cell populations significantly. For example, treatment with a related compound resulted in approximately 43% late apoptotic cells in A375 cells .
Study 1: Antiproliferative Effects
A study focusing on a series of boron-containing compounds evaluated their antiproliferative effects across multiple cancer cell lines. The findings indicated that the presence of the dioxaborolane moiety was essential for enhancing activity against specific cancer types.
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF7 |
| Compound B | 25 | A375 |
| This compound | TBD | TBD |
Study 2: Enzymatic Inhibition
Another study explored the inhibition of various enzymes by boron-containing compounds. The results showed moderate inhibition against α-glucosidase and β-glucosidase:
| Enzyme | IC₅₀ (µM) |
|---|---|
| α-Glucosidase | 188 |
| β-Glucosidase | 543 |
These findings suggest that the compound may also possess potential as an enzyme inhibitor .
Propriétés
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-10-8-9-15(13-16)14-20-11-6-5-7-12-20;/h8-10,13H,5-7,11-12,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRYLAICZGZFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















